Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.: 138350-93-3
Cat. No.: VC21209842
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138350-93-3 |
|---|---|
| Molecular Formula | C14H18ClNO2 |
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | tert-butyl 8-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3 |
| Standard InChI Key | VVHSHOSHSZLAIN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Cl |
Introduction
Chemical Identity and Properties
Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate belongs to the isoquinoline family, a class of heterocyclic aromatic compounds widely recognized for their diverse biological activities and considerable applications in medicinal chemistry and organic synthesis. This compound features a distinctive chemical structure that includes a tert-butyl ester group and a chlorine substituent strategically positioned at the 8-position of the isoquinoline ring, which significantly influences its chemical behavior and potential applications across various scientific disciplines.
Structural Characteristics and Identification
The compound is characterized by several key identifiers that establish its unique chemical identity within the broader class of isoquinoline derivatives. Its complete chemical identity can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 138350-93-3 |
| Molecular Formula | C14H18ClNO2 |
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | tert-butyl 8-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
The molecular structure features a partially reduced isoquinoline core (3,4-dihydroisoquinoline) with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom at position 2 and a chlorine atom at position 8 of the aromatic ring. This specific arrangement of functional groups creates a compound with distinct chemical reactivity patterns that make it valuable for various synthetic applications.
Comparative Analysis with Related Compounds
A comparison with structurally related isoquinoline derivatives provides valuable insights into the structure-activity relationships and potential reactivity patterns of tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This comparative analysis is particularly informative for understanding how subtle structural modifications can influence chemical behavior and potential biological activities.
Structural Analogs and Their Properties
The following table presents a comparison of tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate with several closely related compounds, highlighting their key structural differences and physicochemical properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H18ClNO2 | 267.75 | Chlorine at 8-position |
| Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H18BrNO2 | 312.2 | Bromine at 8-position |
| Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | 249.31 | Hydroxyl at 8-position |
| Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H18BrNO2 | 312.2 | Bromine at 7-position |
This comparison illustrates how the molecular weight and potential reactivity are influenced by the nature and position of substituents on the isoquinoline ring system. These structural differences can significantly impact the compounds' chemical behavior, stability, and biological activity profiles.
Reactivity Differences Based on Substituents
The nature and position of the halogen or other substituents significantly affect the reactivity patterns of these compounds:
The chlorine substituent in tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate provides a moderately reactive site for nucleophilic substitution reactions. In comparison, the bromo-derivatives (positions 7 or 8) typically exhibit enhanced reactivity in similar reactions, as bromine is generally a better leaving group than chlorine in nucleophilic aromatic substitution processes. This difference becomes particularly important when these compounds are used as synthetic intermediates in multi-step organic syntheses.
The positional isomers (substituents at positions 7 versus 8) demonstrate how the location of the substituent on the aromatic ring can influence the electronic distribution throughout the molecule. This positional effect can significantly alter reactivity patterns, particularly in electrophilic aromatic substitution reactions and metal-catalyzed coupling processes. Furthermore, these positional differences may translate to varied binding interactions with biological targets when these compounds are evaluated for potential pharmacological activities.
The hydroxyl-substituted analog introduces hydrogen bonding capabilities absent in the halogenated derivatives. This property substantially alters solubility profiles and potential interactions with biological targets, offering a different spectrum of applications in medicinal chemistry compared to the halogenated analogs.
Applications in Research and Development
Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an important building block in both synthetic organic chemistry and medicinal chemistry research. Its unique structural features provide opportunities for diverse chemical transformations and potential biological applications.
Synthetic Building Block Applications
As a synthetic intermediate, this compound offers several advantages:
The chlorine substituent provides a valuable handle for further functionalization through various synthetic methodologies, including nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings), and reductive dehalogenation processes. These transformation pathways enable the generation of diverse structural analogs with potentially enhanced biological properties or tailored physical characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume